molecular formula C13H17NO3 B1469495 Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate CAS No. 243988-47-8

Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate

Número de catálogo: B1469495
Número CAS: 243988-47-8
Peso molecular: 235.28 g/mol
Clave InChI: BNDMASKYTPYHSH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring an eight-membered cyclooctane ring fused with a pyridine moiety. The structure includes a ketone group at position 2 and a methyl ester at position 2.

Propiedades

IUPAC Name

methyl 2-oxo-5,6,7,8,9,10-hexahydro-1H-cycloocta[b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-13(16)10-8-9-6-4-2-3-5-7-11(9)14-12(10)15/h8H,2-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDMASKYTPYHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCCCC2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate (CAS Number: 243988-47-8) is a complex organic compound with potential biological activity. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate is C15H21N1O3C_{15}H_{21}N_{1}O_{3} with a molecular weight of approximately 235.28 g/mol. The compound features a bicyclic structure that may contribute to its biological activity.

Synthesis

The synthesis of Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate has been explored through various methods. One notable approach involves multi-step reactions that yield the compound in significant quantities. This includes the use of specific reagents and conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity . For instance:

  • A study demonstrated that certain derivatives possess broad-spectrum antibacterial properties against various bacterial strains. The most potent compounds showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate has also been investigated for its anticancer potential . In vitro studies have shown that certain analogs can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and others:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-715
Compound BMCF-720
Compound CA549 (lung cancer)25

These findings suggest that modifications to the core structure may enhance anticancer activity.

The mechanism by which Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular processes such as protein synthesis or DNA replication in target cells .

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Antibacterial Efficacy : A comparative study evaluated the antibacterial properties of several derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at specific positions significantly enhanced activity.
  • Anticancer Screening : In a series of experiments on various cancer cell lines (including MCF-7 and A549), certain derivatives exhibited promising results in inhibiting cell proliferation and inducing apoptosis.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Ethyl 3-cyano-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-4-carboxylate (11d)

  • Structural Differences: The target compound has a methyl ester at position 3, whereas 11d features an ethyl ester at position 4 and a cyano group at position 3 . Both share the octahydrocycloocta[b]pyridine core but differ in substituent electronic effects.
  • Synthesis Yield: Compound 11d is synthesized in 75% yield via a reported procedure involving cyclization precursors .
  • Pharmacological Relevance :
    • 11d was evaluated as a precursor for antitubercular agents, though its direct activity is unspecified. The methyl ester in the target compound may offer improved metabolic stability compared to ethyl esters due to reduced lipophilicity .

Ethyl 6-benzyl-1,2,3,4,5,6,7,8-octahydro-4-oxo-2-thioxopyrido[4,3-d]pyrimidine-3-acetate

  • Core Heterocycle :
    • This compound contains a pyrido[4,3-d]pyrimidine system instead of a cycloocta[b]pyridine, resulting in a smaller, six-membered ring fused with a pyrimidine .
  • The benzyl substituent at position 6 introduces steric bulk, which may hinder membrane permeability compared to the unsubstituted target compound .

Methyl 2,4,7-trioxo-1,3-dipropyl-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate (35b)

  • Heterocyclic Framework :
    • Features a pyrido[2,3-d]pyrimidine core with three oxo groups at positions 2, 4, and 7, creating a highly polarized system .
  • Substituent Effects :
    • The dipropyl groups at positions 1 and 3 increase lipophilicity, contrasting with the target compound’s simpler methyl ester. This may influence bioavailability and protein-binding interactions .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield Pharmacological Notes
Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate Cycloocta[b]pyridine Methyl ester (C3), ketone (C2) Not reported Potential antitubercular precursor
Ethyl 3-cyano-2-oxo-...cycloocta[b]pyridine-4-carboxylate (11d) Cycloocta[b]pyridine Ethyl ester (C4), cyano (C3) 75% Antitubercular precursor
Ethyl 6-benzyl-...pyrido[4,3-d]pyrimidine-3-acetate Pyrido[4,3-d]pyrimidine Benzyl (C6), thioxo (C2), ethyl ester (C3) Not reported Synthetic intermediate
Methyl 2,4,7-trioxo-...pyrido[2,3-d]pyrimidine-5-carboxylate (35b) Pyrido[2,3-d]pyrimidine Trioxo (C2, C4, C7), dipropyl (C1, C3) Not reported High-polarity scaffold

Key Research Findings

  • Ester Group Impact : Methyl esters (target compound) generally exhibit lower lipophilicity than ethyl or propyl esters (11d, 35b), which may improve aqueous solubility and pharmacokinetics .
  • Pharmacological Gaps : While derivatives like 11d are explicitly linked to antitubercular research, direct activity data for the target compound remain unreported, highlighting a need for further evaluation .

Métodos De Preparación

Method Overview

A key synthetic route involves the cyclization of cyclooctanone derivatives under a nitrogen atmosphere to build the octahydro-cycloocta[b]pyridine core structure. This method typically proceeds via condensation reactions with appropriate nitrogen-containing reagents to form the bicyclic pyridone ring system.

Detailed Procedure

  • Under nitrogen gas atmosphere, cyclooctanone is reacted with suitable amine or amide precursors.
  • The reaction conditions favor the formation of a bicyclic intermediate, which upon further oxidation or rearrangement yields the 2-oxo-octahydro-cycloocta[b]pyridine scaffold.
  • Subsequent esterification with methanol or methylating agents produces the methyl carboxylate group at the 3-position.

Research Findings

  • This approach is described in patent literature (e.g., CA2572208C), highlighting the controlled atmosphere and stepwise buildup of the bicyclic system as crucial for high yields and purity.
  • The nitrogen atmosphere prevents oxidation side reactions and stabilizes intermediates.

Hydrogenation of Isoindole or Isoindolinone Precursors

Method Overview

Hydrogenation of bicyclic isoindole or isoindolinone precursors is an effective strategy to obtain the octahydro-cycloocta[b]pyridine framework with the desired stereochemistry.

Detailed Procedure

  • Starting from isoindole or isoindolinone derivatives, catalytic hydrogenation (e.g., using Pd/C or Pt catalysts) under controlled pressure and temperature leads to saturation of the bicyclic ring system.
  • This method allows selective reduction of double bonds while preserving the lactam and ester functionalities.
  • The process yields cis-fused octahydro derivatives with high stereochemical control.

Research Findings

  • Literature reviews on [c]-fused bicyclic proline analogues emphasize hydrogenation as a reliable method to access octahydroisoindole-1-carboxylic acid derivatives, structurally related to the target compound.
  • The stereochemical outcome is influenced by the catalyst choice and reaction conditions, which can be optimized to favor the desired cis-fused ring junction.

Cycloaddition Reactions (Diels-Alder and Formal [4+2] Cycloadditions)

Method Overview

Cycloaddition reactions, particularly Diels-Alder and formal [4+2] cycloadditions, are used to construct the bicyclic core efficiently by forming multiple bonds in a single step.

Detailed Procedure

  • Dienophiles such as cyclooctenone derivatives react with dienes or nitrogen-containing dipolarophiles under catalytic conditions.
  • Zn(II)-catalyzed formal [4+2] cycloadditions have been reported to generate fused bicyclic systems related to the cycloocta[b]pyridine skeleton.
  • These reactions proceed through concerted or stepwise mechanisms, often yielding high regio- and stereoselectivity.

Research Findings

  • Zn(II)-catalyzed cycloadditions of indoles with cyclic diaza-dienes produce polycyclic fused indoline scaffolds, demonstrating the feasibility of forming complex bicyclic systems similar to methyl 2-oxo-octahydro-cycloocta[b]pyridine-3-carboxylate.
  • Seven- and eight-membered cyclic dienes provide better yields and functional group tolerance, indicating the method's adaptability for octahydro-cycloocta frameworks.
  • These cycloadditions allow for the incorporation of various substituents, enhancing the compound's chemical diversity.

Radical Cyclization and C–H Activation Strategies

Method Overview

Intramolecular radical cyclizations and C–H bond activation adjacent to nitrogen atoms in bicyclic pyrrolidines offer alternative routes to the octahydro-cycloocta[b]pyridine core.

Detailed Procedure

  • Radical initiators or transition metal catalysts induce cyclization of suitably functionalized precursors.
  • These methods enable the formation of cis-fused bicyclic systems by selective activation and cyclization steps.
  • The approach is often combined with subsequent functional group modifications to install the 2-oxo and methyl carboxylate functionalities.

Research Findings

  • Reviews on bicyclic proline analogues report that radical cyclizations of α-(phenylthio)glycine derivatives and C–H activation strategies are effective in constructing cis-fused bicyclic lactams.
  • These methods provide stereochemical control and can be tuned for different ring sizes, including eight-membered systems.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Cyclooctanone-based cyclization Cyclooctanone, amine precursors, N2 atmosphere High purity, controlled atmosphere Requires inert atmosphere
Hydrogenation of isoindole precursors Isoindole/isoindolinone, Pd/C or Pt catalyst, H2 Stereochemical control, selective reduction Catalyst sensitivity, pressure control
Cycloaddition reactions Zn(II) catalyst, cyclic dienes, indoles Efficient ring construction, functional group tolerance Requires specific substrates
Radical cyclization/C–H activation Radical initiators, transition metals Alternative stereochemical control Complex reaction optimization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate
Reactant of Route 2
Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.